

Application Note & Protocol: Determination of Acetic Acid Concentration in Vinegar by Titration

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Compound of Interest

Compound Name: Acetic

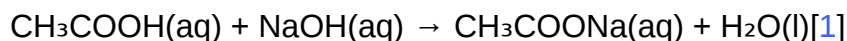
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Introduction

Vinegar, a common household condiment and preservative, is a dilute aqueous solution of acetic acid (CH_3COOH). The concentration of acetic acid in vinegar typically ranges from 4% to 8% by mass.[1][2] This application note provides a detailed protocol for determining the concentration of acetic acid in a vinegar sample through acid-base titration. Titration is a quantitative analytical method used to determine the concentration of a substance (analyte) by reacting it with a solution of known concentration (titrant).[1][3][4]

This method relies on the neutralization reaction between acetic acid, a weak acid, and sodium hydroxide (NaOH), a strong base:



The equivalence point, where the moles of NaOH added are stoichiometrically equal to the moles of CH_3COOH in the sample, is visualized using a phenolphthalein indicator.[1]

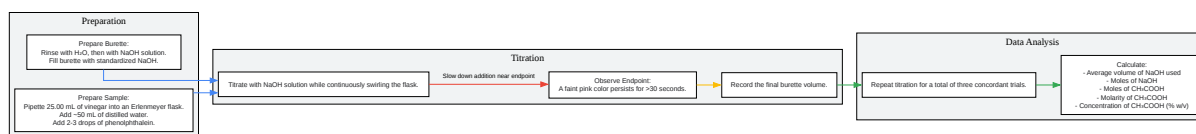
Phenolphthalein is colorless in acidic to neutral solutions and turns pink in basic solutions, with the color change occurring at a pH of approximately 8.2-10.[1]

Materials and Reagents

- Vinegar Sample: Any commercial brand of white vinegar is suitable. White vinegar is preferred to avoid any color interference with the indicator.[1]

- Standardized Sodium Hydroxide (NaOH) Solution: Approximately 0.1 M, with the concentration known to four decimal places.
- Phenolphthalein Indicator Solution: 0.5% (w/v) in a 50:50 ethanol/water mixture.[1]
- Distilled or Deionized Water
- 50 mL Burette
- 25 mL Volumetric Pipette
- Pipette Bulb
- Three 250 mL Erlenmeyer Flasks
- Burette Stand and Clamp
- Funnel
- Wash Bottle with Distilled Water
- Magnetic Stirrer and Stir Bar (Optional)
- Analytical Balance
- Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.[5][6]

Experimental Workflow



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Caption: Experimental workflow for the titration of acetic acid in vinegar.

Experimental Protocol

4.1. Standardization of NaOH Solution (if not already standardized)

For accurate results, the exact concentration of the NaOH solution must be known. This is achieved by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).[3]

4.2. Titration Procedure

- Burette Preparation:
 - Rinse the 50 mL burette twice with small portions of distilled water.
 - Rinse the burette twice with small portions of the standardized NaOH solution.
 - Fill the burette with the standardized NaOH solution using a funnel. Ensure the tip of the burette is free of air bubbles.
 - Record the initial volume of the NaOH solution in the burette to two decimal places.
- Sample Preparation:

- Using a 25 mL volumetric pipette, transfer exactly 25.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.
- Add approximately 50 mL of distilled water to the flask to increase the volume, which makes the color change at the endpoint easier to observe.
- Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
[1]
- Titration:
 - Place the Erlenmeyer flask under the burette on a white surface to easily observe the color change. A magnetic stirrer can be used for continuous mixing.
 - Slowly add the NaOH solution from the burette to the vinegar solution in the flask while constantly swirling the flask.[4][7]
 - As the NaOH is added, a temporary pink color may appear at the point of contact, which disappears upon swirling.[4]
 - As the endpoint approaches, the pink color will persist for longer. At this stage, add the NaOH drop by drop.
 - The endpoint is reached when a single drop of NaOH solution causes a faint but permanent pink color that persists for at least 30 seconds after swirling.
 - Record the final volume of the NaOH solution in the burette to two decimal places.
- Repeat Titrations:
 - Repeat the titration procedure (steps 2 and 3) at least two more times to obtain concordant results (titers that agree within ± 0.1 mL).

Data Presentation

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOH Used (mL)
1			
2			
3			
Average Volume of NaOH Used (mL)			

Data Analysis and Calculations

- Calculate the volume of NaOH used for each trial:
 - $\text{Volume of NaOH} = \text{Final Burette Reading} - \text{Initial Burette Reading}$ [\[1\]](#)
- Calculate the average volume of NaOH used from the concordant trials.
- Calculate the moles of NaOH used:
 - $\text{Moles of NaOH} = \text{Molarity of NaOH (mol/L)} \times \text{Average Volume of NaOH (L)}$ [\[1\]](#)
- Determine the moles of acetic acid in the vinegar sample:
 - From the balanced chemical equation, the mole ratio of CH_3COOH to NaOH is 1:1.[\[1\]](#)
 - Therefore, $\text{Moles of CH}_3\text{COOH} = \text{Moles of NaOH}$ [\[1\]](#)
- Calculate the molarity of acetic acid in the vinegar sample:
 - $\text{Molarity of CH}_3\text{COOH (mol/L)} = \text{Moles of CH}_3\text{COOH} / \text{Volume of Vinegar Sample (L)}$ [\[1\]](#)
- Calculate the concentration of acetic acid in percent by mass/volume (% m/v):
 - $\text{Mass of CH}_3\text{COOH (g)} = \text{Moles of CH}_3\text{COOH} \times \text{Molar Mass of CH}_3\text{COOH (60.05 g/mol)}$ [\[1\]](#)
 - $\text{Concentration (\% m/v)} = (\text{Mass of CH}_3\text{COOH (g)} / \text{Volume of Vinegar Sample (mL)}) \times 100$

Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.[5][6]
- Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care.[1][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
- Acetic acid can cause skin and eye irritation. Avoid inhalation of vapors.[9]
- Conduct the experiment in a well-ventilated area.
- Dispose of all chemical waste according to institutional and local regulations.

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